2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole
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Overview
Description
2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole is a heterocyclic compound that features both benzyl and phenyl groups attached to an oxazole ring
Mechanism of Action
Target of Action
The primary targets of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been found to interact with various enzymes and receptors . .
Mode of Action
As a derivative of oxazole, it may share some of the biological activities associated with oxazole compounds, such as antibacterial, antiviral, and anti-inflammatory properties . .
Result of Action
As a derivative of oxazole, it may share some of the molecular and cellular effects associated with oxazole compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with phenylacetic acid derivatives in the presence of dehydrating agents to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-5-phenyl-1,2-oxazole: Similar structure but lacks the dihydro component.
2-Phenyl-5-benzyl-1,2-oxazole: Similar structure with different positioning of the benzyl and phenyl groups.
2-Benzyl-5-phenyl-1,3-oxazole: Similar structure but with a different oxazole ring configuration.
Uniqueness
2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole is unique due to its specific dihydro configuration, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-benzyl-5-phenyl-5H-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-3-7-14(8-4-1)13-17-12-11-16(18-17)15-9-5-2-6-10-15/h1-12,16H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPKMKDDNIVFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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